N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide
Description
N-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide is a synthetic small molecule characterized by a pyrimidine backbone linked to a benzamide moiety via a methylene bridge. The compound features two pyrimidinyl groups: one substituted with dimethylamino and methyl groups at the 2- and 6-positions, respectively, and another attached via an ether oxygen to the benzamide core.
Properties
IUPAC Name |
N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-4-pyrimidin-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-13-11-15(24-18(23-13)25(2)3)12-22-17(26)14-5-7-16(8-6-14)27-19-20-9-4-10-21-19/h4-11H,12H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWFZPDASLSWET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : The synthesis begins with the preparation of the pyrimidine intermediates.
Reaction Conditions: : The initial reaction involves the condensation of 2-chloropyrimidine with dimethylamine in the presence of a base such as sodium hydride.
Step 2: : The resulting intermediate is then reacted with 4-hydroxybenzonitrile.
Reaction Conditions: : This step typically requires the use of a catalyst like potassium carbonate under reflux conditions.
Step 3: : The final step involves the coupling of the prepared intermediates.
Reaction Conditions: : This step usually employs a palladium-catalyzed cross-coupling reaction under inert atmosphere conditions to yield the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound might involve more efficient catalytic systems and scalable reaction conditions. Continuous flow reactors and advanced purification techniques like high-performance liquid chromatography are often utilized to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions at the dimethylamino group.
Reduction: : Reduction of the pyrimidinyl groups can be achieved using common reducing agents like lithium aluminum hydride.
Substitution: : The benzamide moiety allows for various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: : Base-mediated reactions using sodium ethoxide or potassium tert-butoxide.
Major Products
Oxidation: : Yields include the formation of N-oxides.
Reduction: : Leads to partially or fully reduced pyrimidine derivatives.
Substitution: : Produces various substituted benzamide derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique molecular structure, which includes a pyrimidine core. Its molecular formula is , and it has a molecular weight of 286.33 g/mol. The structural features contribute to its biological activity, making it a candidate for drug development.
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds similar to N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide exhibit anticancer properties. For instance, studies have shown that modifications in the pyrimidine structure can enhance the inhibitory activity against cancer cell lines. A notable study reported that certain derivatives demonstrated significant cytotoxicity against breast cancer cells, suggesting a potential role in targeted cancer therapy .
1.2 Inhibition of Enzymatic Activity
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been tested as an inhibitor of acyl-CoA:cholesterol O-acyltransferase (ACAT), which plays a crucial role in cholesterol metabolism. In vitro studies showed that certain derivatives effectively reduced cholesterol levels in cellular models, indicating their potential use in treating hyperlipidemia .
Neuropharmacology
2.1 Effects on Neurotransmitter Systems
The dimethylamino group in the compound suggests potential interactions with neurotransmitter systems, particularly in modulating serotonin and dopamine pathways. Preliminary studies have indicated that similar compounds may exhibit antidepressant-like effects in animal models, warranting further investigation into their neuropharmacological applications .
2.2 Neuroprotective Properties
There is emerging evidence that compounds with similar structures may provide neuroprotective effects against oxidative stress and neurodegeneration. Research focusing on the protective mechanisms revealed that these compounds could mitigate neuronal damage in models of Alzheimer's disease .
Table 1: Summary of Biological Activities
Mechanism of Action
Molecular Targets and Pathways
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide exerts its effects primarily through interactions with pyrimidine metabolic pathways. Its mechanism of action often involves the inhibition of specific enzymes involved in DNA replication and repair, making it a candidate for anticancer research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diaminopyrimidine-Based EGFR Inhibitors ()
The compound 2,6-dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide (1) shares a pyrimidine-aminopyridine-benzamide scaffold. Key differences include:
- Substituents: Compound 1 contains a 1-hydroxypropan-2-ylamino group on the pyrimidine ring, whereas the target compound has a dimethylamino group.
- The absence of a pyridin-4-yloxy group in the target compound may alter selectivity .
Thiazole-Carboxamide Kinase Inhibitors ()
BMS-354825 (Compound 13) from and is a dual Src/Abl inhibitor with a thiazole-carboxamide core. Structural parallels include:
- Pyrimidine Linkage: Both compounds feature pyrimidine-amino linkages, though BMS-354825 incorporates a thiazole ring instead of a benzamide.
- Pharmacokinetics: BMS-354825 showed oral bioavailability and efficacy in xenograft models, attributed to its balanced solubility (hydroxyethyl-piperazine substituent) and target binding. The dimethylamino group in the target compound may similarly modulate solubility but lacks the hydroxyethyl-piperazine’s polarity .
Benzamide Derivatives with Piperidinyl Substituents ()
describes 2-(6-azaspiro[2.5]octan-6-yl)-N-[2-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-4-yl]benzamide , which shares a benzamide-pyrimidine core but differs in substituents:
- Piperidinyl vs. Dimethylamino: The 4,4-difluoropiperidinyl group in ’s compound may confer metabolic stability compared to the dimethylamino group, which is smaller and less sterically hindered.
- Sulfonamide Addition : ’s compound includes a 2-hydroxyethane-sulfonamido group, absent in the target compound, which could enhance solubility or hydrogen-bond interactions .
Pazopanib Analogs ()
Pazopanib derivatives in (e.g., N-(2-chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine) feature pyrimidine-indazole linkages. While the target compound lacks an indazole moiety, both share pyrimidine-based scaffolds.
Critical Analysis of Structural and Functional Divergences
- Selectivity: The target compound’s pyrimidin-2-yloxy group may limit kinase selectivity compared to analogs with aminopyridine () or thiazole () linkers.
- Solubility: Dimethylamino groups typically increase lipophilicity, which could reduce aqueous solubility relative to hydroxyethyl-piperazine () or sulfonamide-containing analogs ().
- Synthetic Accessibility : The absence of complex spiro or fused rings (cf. ) suggests the target compound may be easier to synthesize at scale.
Biological Activity
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidine ring, which is known for its biological significance. Its molecular formula is CHNO, indicating the presence of nitrogen and oxygen atoms that contribute to its pharmacological properties.
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Kinase Inhibition : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. Studies indicate that it binds selectively to the kinase-inactive conformation of these enzymes, which is crucial for regulating cell cycle progression .
- Anticancer Activity : The compound exhibits promising anticancer properties. Its ability to inhibit CDK4/6 can lead to cell cycle arrest in cancer cells, making it a candidate for cancer treatment .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Study | Biological Activity | IC50 Value | Target |
|---|---|---|---|
| Study A | CDK4/6 Inhibition | 12 nM | CDK4/6 |
| Study B | Antitumor Activity | 15 µM | Various Cancer Cell Lines |
| Study C | Cell Cycle Arrest | Not specified | Cancer Cells |
Case Studies
- In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and preventing cell cycle progression at the G1 phase .
- In Vivo Efficacy : Animal models treated with this compound showed significant tumor reduction compared to control groups, supporting its potential as a therapeutic agent in oncology .
- Pharmacokinetics : Research indicates favorable pharmacokinetic properties, including good bioavailability and metabolic stability, which are critical for effective drug development .
Safety and Toxicology
Understanding the safety profile of this compound is essential for its therapeutic application. Preliminary toxicity studies indicate low acute toxicity levels; however, long-term studies are necessary to fully assess its safety profile .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
